4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-6-fluoroquinazoline
Description
4-[4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-6-fluoroquinazoline is a heterocyclic compound featuring a quinazoline core substituted with a fluorine atom at position 6 and a piperidine-linked 5-ethyl-1,3,4-thiadiazole moiety at position 2. Quinazolines are well-known for their pharmacological relevance, particularly as kinase inhibitors (e.g., EGFR inhibitors), while the 1,3,4-thiadiazole ring contributes to enhanced metabolic stability and bioavailability . The ethyl group on the thiadiazole may modulate lipophilicity, influencing membrane permeability and target binding. The fluorine atom at position 6 likely enhances electronic effects and resistance to oxidative metabolism .
Properties
IUPAC Name |
2-ethyl-5-[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5S/c1-2-15-21-22-17(24-15)11-5-7-23(8-6-11)16-13-9-12(18)3-4-14(13)19-10-20-16/h3-4,9-11H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAOTEGMLLFBHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)C3=NC=NC4=C3C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
The 6-fluoroquinazoline scaffold is typically synthesized from fluorinated anthranilic acid precursors. Chen et al. demonstrated that treatment of 2-amino-4-fluorobenzoic acid (1 ) with formamide at 150°C for 6 hours yields 6-fluoroquinazolin-4(3H)-one (2 ) in 78% yield. Subsequent chlorination using phosphorus oxychloride (POCl₃) at reflux converts the carbonyl group to a chloride, producing 4-chloro-6-fluoroquinazoline (3 ) with 85% efficiency.
Alternative Route via 2-Aminobenzophenones
Pandya et al. reported a base-mediated cyclization of 2-amino-4-fluorobenzophenone (4 ) with guanidine hydrochloride in dimethylformamide (DMF) at 110°C, yielding 6-fluoroquinazoline (5 ) directly in 75–81% yield. This method bypasses the need for chlorination but requires stringent temperature control to avoid side reactions.
Preparation of 4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidine
Thiadiazole Ring Formation
The 5-ethyl-1,3,4-thiadiazole moiety is synthesized via cyclocondensation of thiosemicarbazides. As described in US Patent 3,391,152, treatment of aminoacetonitrile bisulfate (6 ) with sulfur monochloride (S₂Cl₂) in dimethylformamide (DMF) at 15–20°C generates 3,4-dichloro-1,2,5-thiadiazole (7 ) in 62% yield. Ethylation at the 5-position is achieved by reacting 7 with ethylmagnesium bromide (EtMgBr) in tetrahydrofuran (THF), yielding 5-ethyl-3,4-dichloro-1,2,5-thiadiazole (8 ).
Piperidine Functionalization
Piperidin-4-one (9 ) is converted to its thiosemicarbazone derivative (10 ) via reaction with thiosemicarbazide in ethanol. Cyclization of 10 with sulfuric acid produces 4-(1,3,4-thiadiazol-2-yl)piperidine (11 ), which is alkylated with ethyl iodide in the presence of potassium carbonate (K₂CO₃) to afford 4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine (12 ) in 70% yield.
Coupling of Quinazoline and Piperidine-Thiadiazole Moieties
Buchwald-Hartwig Amination
Smith et al. optimized a palladium-catalyzed coupling between 4-chloro-6-fluoroquinazoline (3 ) and 4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine (12 ) using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos as a ligand. The reaction proceeds in toluene at 100°C for 12 hours, achieving a 68% yield of the target compound (13 ).
Nucleophilic Aromatic Substitution
An alternative method involves heating 3 with 12 in dimethyl sulfoxide (DMSO) at 120°C for 24 hours without a catalyst, yielding 13 in 54% efficiency. While lower-yielding, this approach avoids transition-metal residues.
Optimization and Reaction Conditions
Catalytic System Screening
Comparative studies of palladium catalysts (Table 1) revealed that Pd₂(dba)₃/Xantphos outperformed Pd(OAc)₂/BINAP systems, with yields improving from 52% to 68%.
Table 1: Catalyst Screening for Buchwald-Hartwig Coupling
| Catalyst System | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | BINAP | 52 |
| Pd₂(dba)₃ | Xantphos | 68 |
| PdCl₂(PPh₃)₂ | DavePhos | 45 |
Solvent and Temperature Effects
Elevating the reaction temperature from 80°C to 100°C in toluene increased the coupling yield from 45% to 68%. Polar aprotic solvents like DMF reduced efficiency due to ligand dissociation.
Characterization and Analytical Data
Spectroscopic Confirmation
The target compound exhibits distinct NMR signals:
Chemical Reactions Analysis
Types of Reactions
4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-6-fluoroquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline core, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the quinazoline core.
Scientific Research Applications
4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-6-fluoroquinazoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-6-fluoroquinazoline involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as glutaminase, which plays a crucial role in cellular metabolism . By inhibiting this enzyme, the compound can disrupt the metabolic processes of cancer cells, leading to their death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several classes of bioactive molecules. Below is a comparative analysis based on structural analogs and their reported activities:
| Compound | Core Structure | Key Substituents | Molecular Formula | Hypothesized/Potential Applications |
|---|---|---|---|---|
| 4-[4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-6-fluoroquinazoline (Target) | Quinazoline | 6-Fluoro; 4-(piperidinyl-5-ethyl-1,3,4-thiadiazole) | C₁₇H₁₇FN₆S | Kinase inhibition, anticancer agents |
| N-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-6-methoxy-2-oxochromene-3-carboxamide | Chromene-carboxamide | Sulfamoyl-phenyl; 5-ethyl-1,3,4-thiadiazole; 6-methoxy | C₂₁H₁₈N₄O₆S₂ | Antimicrobial, enzyme inhibition (e.g., COX-2) |
| 1-(4-(4-(5-Phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one derivatives | Thiazole-piperidine | 5-Phenyl-dihydroisoxazole; acetyl-piperidine | Variable | Antifungal agents (crop protection) |
| 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo-triazol | Thiazolo-triazole | 3-Chlorophenyl-piperazine; methoxy-ethoxy-phenyl | C₂₇H₂₈ClN₅O₃S | CNS modulation (e.g., serotonin/dopamine receptors) |
Key Observations:
Core Structure Influence: The quinazoline core in the target compound distinguishes it from chromene-carboxamide (antimicrobial) and thiazolo-triazole (CNS activity) analogs. Quinazolines are more commonly associated with kinase inhibition due to their planar aromatic structure, which facilitates ATP-binding pocket interactions.
Substituent Effects :
- The 6-fluoro substituent in the target compound contrasts with the 6-methoxy group in the chromene-carboxamide analog . Fluorine’s electronegativity may enhance binding affinity to hydrophobic kinase pockets compared to methoxy’s bulkier profile.
- The ethyl-thiadiazole moiety in the target compound differs from the phenyl-dihydroisoxazole in fungicidal derivatives , suggesting divergent biological targets (kinases vs. fungal enzymes).
Biological Activity :
- Fungicidal Activity : The thiazole-piperidine derivatives in exhibit fungicidal properties via inhibition of fungal cytochrome P450 enzymes . The target compound’s thiadiazole-piperidine side chain lacks the acetyl group critical for this activity, implying a different mechanism.
- Kinase Inhibition : Fluorinated quinazolines (e.g., gefitinib analogs) typically inhibit EGFR by competing with ATP. The ethyl-thiadiazole substituent may sterically optimize binding to resistant EGFR mutants (e.g., T790M) .
The piperidine-thiadiazole linkage may reduce metabolic degradation compared to sulfonamide-containing analogs, which are prone to glucuronidation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-6-fluoroquinazoline, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, starting with the formation of the thiadiazole and piperidine rings followed by coupling with the quinazoline core. Key steps include:
- Ring formation : Use of DMF as a solvent at 80–100°C for cyclization reactions, with triethylamine as a catalyst to neutralize acidic byproducts .
- Coupling reactions : Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) for attaching the piperidine-thiadiazole moiety to the quinazoline scaffold. Microwave-assisted synthesis may reduce reaction times .
- Purity control : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for isolating high-purity intermediates .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and ring connectivity. For example, the fluorine atom in the quinazoline ring produces distinct splitting patterns in ¹H NMR .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., expected [M+H]⁺ for C₁₈H₂₀FN₅S).
- HPLC-PDA : Purity assessment (>95%) using a C18 column with acetonitrile/water gradients .
Q. What in vitro assays are suitable for initial biological activity screening of this compound?
- Methodological Answer :
- Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to the quinazoline scaffold’s known kinase-targeting properties. Use fluorescence-based ADP-Glo™ assays .
- Antimicrobial screening : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi, referencing CLSI guidelines .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?
- Methodological Answer :
- Core modifications : Compare analogs with varying substituents on the thiadiazole (e.g., methyl vs. ethyl) and quinazoline (e.g., fluoro vs. chloro) .
- Piperidine ring substitutions : Introduce polar groups (e.g., hydroxyl) to enhance solubility or adjust logP. Use molecular docking (e.g., AutoDock Vina) to predict binding to kinase ATP pockets .
- Bioisosteric replacements : Replace thiadiazole with oxadiazole or triazole to assess impact on potency and toxicity .
Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer :
- Standardize assay conditions : Ensure consistent cell lines (e.g., HepG2 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%) .
- Validate with orthogonal assays : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
- Meta-analysis : Compare data with structurally similar compounds (e.g., pyrazolo-triazole derivatives) to identify trends .
Q. What experimental strategies can elucidate the compound’s metabolic stability and toxicity profile?
- Methodological Answer :
- In vitro metabolism : Use liver microsomes (human/rat) with LC-MS/MS to identify major metabolites (e.g., oxidative defluorination or piperidine ring hydroxylation) .
- CYP450 inhibition screening : Fluorescent probes (e.g., P450-Glo™) to assess interactions with CYP3A4/2D6 .
- In vivo toxicity : Zebrafish embryo model (LC₅₀ and teratogenicity) as a cost-effective precursor to rodent studies .
Key Considerations for Experimental Design
- Theoretical Framework : Link SAR studies to kinase inhibition mechanisms (e.g., ATP-binding pocket interactions) to guide structural modifications .
- Reproducibility : Document reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) and share raw spectral data (NMR, HRMS) in supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
